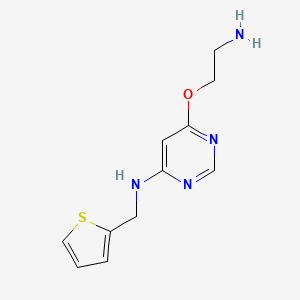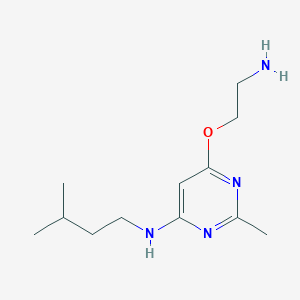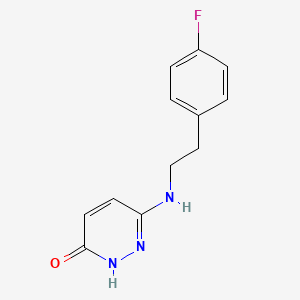![molecular formula C13H23N3 B1492236 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2097965-98-3](/img/structure/B1492236.png)
3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Descripción general
Descripción
The compound “3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a propan-1-amine group. The pyrazole ring is further substituted with a 3,3-dimethylcyclobutyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a 3,3-dimethylcyclobutyl group, which is a cyclobutyl ring with two methyl groups attached to the same carbon . The exact spatial arrangement of these groups would depend on the specific synthesis method used .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine serves as a key building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, pyrazole derivatives have been synthesized for their insecticidal and antibacterial potential, illustrating the role of such compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020). Similarly, the creation of structurally diverse libraries through alkylation and ring closure reactions demonstrates the versatility of pyrazole-based compounds in chemical synthesis (Roman, 2013).
Biological Activity
The compound and its derivatives have been explored for their biological activities, including antitumor, antifungal, and antibacterial properties. Studies on pyrazole derivatives highlight their significance in identifying new pharmacophores for drug development (Titi et al., 2020). This exploration extends to the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities, which could contribute to cancer research and therapy (Deady et al., 2003).
Chemical Reactivity and Material Science
The structural versatility of pyrazole-based compounds also finds applications in material science, such as in the synthesis of polymers with enhanced properties. For instance, radiation-induced modification of polymers through condensation reactions with various amine compounds, including pyrazole derivatives, has been reported to improve the thermal stability and biological activity of the resulting materials, which could have implications for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Green Chemistry
Furthermore, the use of pyrazole derivatives in catalysis and green chemistry is notable, with studies demonstrating their utility in facilitating multicomponent synthesis and domino reactions under environmentally friendly conditions (Prasanna et al., 2014). This research aligns with the growing demand for sustainable and efficient chemical processes.
Safety And Hazards
Propiedades
IUPAC Name |
3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-13(2)6-12(7-13)10-16-9-11(8-15-16)4-3-5-14/h8-9,12H,3-7,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQAPVXROKEIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



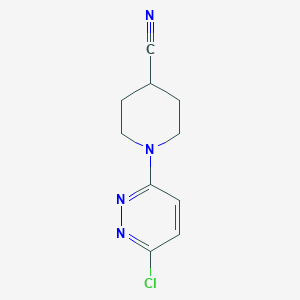
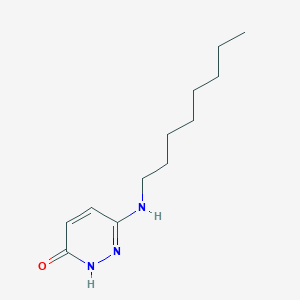
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)
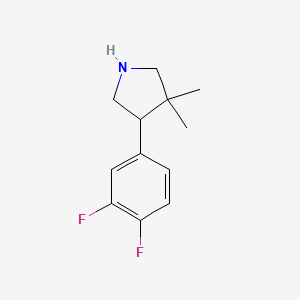
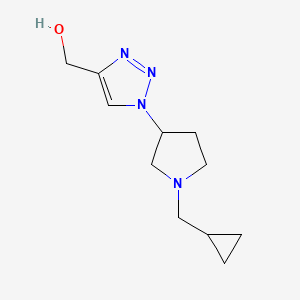
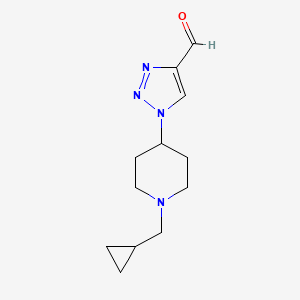
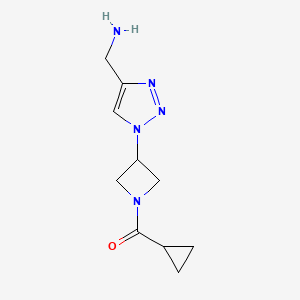
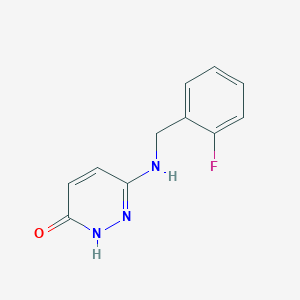
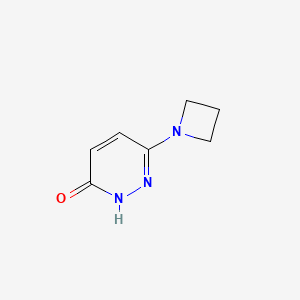
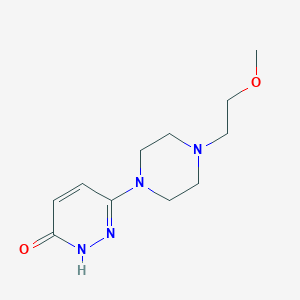
![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
